molecular formula C18H26O3 B1360726 8-(4-Butylphenyl)-8-oxooctanoic acid CAS No. 951892-15-2

8-(4-Butylphenyl)-8-oxooctanoic acid

Cat. No. B1360726
M. Wt: 290.4 g/mol
InChI Key: JKFYZRAXARKFBZ-UHFFFAOYSA-N
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Description

“8-(4-Butylphenyl)-8-oxooctanoic acid” is a complex organic compound. It contains a butylphenyl group, which is a phenyl ring with a butyl (four-carbon) side chain, attached to an eight-carbon chain with a carbonyl (C=O) group and a carboxylic acid (COOH) group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic. The compound is likely to be solid at room temperature .

Scientific Research Applications

  • Rapid Synthesis and Intermediate Applications

    • 4-Oxo-4H-chromene-3-carboxylic acid, an important intermediate for various biologically active compounds, was rapidly synthesized from commercially available 1-(2-hydroxyphenyl)ethanone through Vilsmeier reaction and oxidation. This synthetic method emphasizes the importance of intermediates like 8-(4-Butylphenyl)-8-oxooctanoic acid in the production of biologically relevant compounds (Zhu et al., 2014).
  • Medical Imaging and Liver Function Assessment

    • A novel radiotracer, 8-Cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid, was developed for evaluating medium-chain fatty acid metabolism in the liver. It exhibited potential in understanding liver function and metabolism, highlighting the diagnostic applications of 8-(4-Butylphenyl)-8-oxooctanoic acid derivatives (Lee et al., 2004).
  • Role in Chemical Reactions and Material Properties

    • Terphenyl-containing carboxylic acid, structurally similar to 8-(4-Butylphenyl)-8-oxooctanoic acid, played a crucial role in the oligomerization of aryl vinyl ketone. This process emphasizes the importance of carboxylic acids in chemical transformations and material properties (Bondarenko et al., 2022).
  • Biotransformation and Environmental Applications

    • Alkyl branched aromatic alkanoic naphthenic acids, with similar structural features to 8-(4-Butylphenyl)-8-oxooctanoic acid, underwent biotransformation through various pathways by a newly isolated Mycobacterium species. This study indicates the potential environmental applications and biodegradation pathways of complex carboxylic acids (Johnson et al., 2012).
  • Nanotechnology and Optical Applications

    • The use of 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid in optical gating of nanofluidic devices demonstrated the application of carboxylic acids in the field of nanotechnology and light-induced transport mechanisms, showcasing the potential of compounds like 8-(4-Butylphenyl)-8-oxooctanoic acid in advanced materials and sensing technologies (Ali et al., 2012).

Future Directions

The future directions for this compound would depend on its potential applications. Given its complex structure, it could be of interest in the field of organic synthesis or medicinal chemistry .

properties

IUPAC Name

8-(4-butylphenyl)-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O3/c1-2-3-8-15-11-13-16(14-12-15)17(19)9-6-4-5-7-10-18(20)21/h11-14H,2-10H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFYZRAXARKFBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001300035
Record name 4-Butyl-η-oxobenzeneoctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001300035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-Butylphenyl)-8-oxooctanoic acid

CAS RN

951892-15-2
Record name 4-Butyl-η-oxobenzeneoctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951892-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Butyl-η-oxobenzeneoctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001300035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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